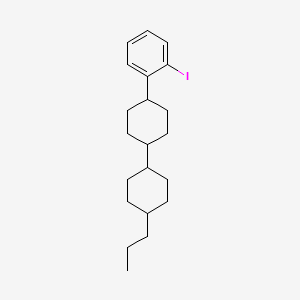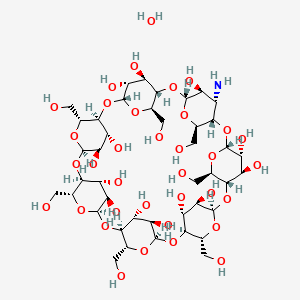
4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine is a synthetic compound known for its psychoactive properties It belongs to the class of substituted cathinones, which are structurally similar to amphetamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentan-2-one and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylpentan-2-one and pyrrolidine under acidic conditions.
Reduction: The intermediate is then subjected to a reduction reaction, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes:
Batch Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Temperature and Pressure Control: Precise control of temperature and pressure is maintained to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets dopamine and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrovalerone: A stimulant compound with a similar structure but differing in the position of the methyl group.
Methcathinone: Another substituted cathinone with similar psychoactive properties.
Mephedrone: A well-known synthetic cathinone with comparable effects.
Uniqueness
4-Methyl-1-(pyrrolidin-1-yl)pentan-2-amine is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Its distinct interaction with neurotransmitter systems sets it apart from other similar compounds, making it a subject of interest in scientific research.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
4-methyl-1-pyrrolidin-1-ylpentan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
JPCJGXMPQZCGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)


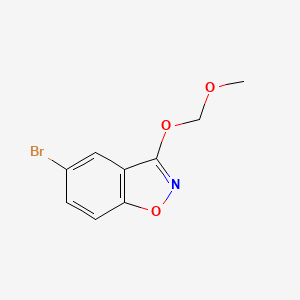


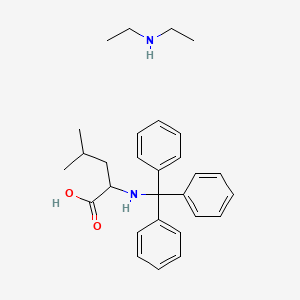
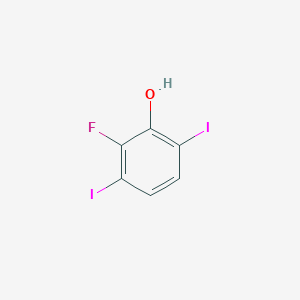
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)
